molecular formula C4H12Cl2OSi2 B1582481 1,3-Dichlorotetramethyldisiloxane CAS No. 2401-73-2

1,3-Dichlorotetramethyldisiloxane

Cat. No.: B1582481
CAS No.: 2401-73-2
M. Wt: 203.21 g/mol
InChI Key: DMEXFOUCEOWRGD-UHFFFAOYSA-N
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Description

1,3-Dichlorotetramethyldisiloxane is a chemical compound with the molecular formula C₄H₁₂Cl₂OSi₂. It is a colorless liquid with a molecular weight of 203.214 g/mol. This compound is part of the siloxane family, which includes silicon-oxygen-silicon linkages. It is widely used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

1,3-Dichlorotetramethyldisiloxane is a chemical compound with the formula C4H12Cl2OSi2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be used in the preparation of a silicon-based fluorene polymer by reacting with a dibromofluorene derived grignard reagent . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known to be involved in the synthesis of Silicon-based fluorene polymers

Result of Action

It is known to be used in the synthesis of silicon-based fluorene polymers , indicating that it may have applications in the field of polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichlorotetramethyldisiloxane can be synthesized through the reaction of dichlorodimethylsilane with tetramethyldisiloxane under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed to maintain optimal reaction conditions. The process is carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichlorotetramethyldisiloxane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.

  • Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles, depending on the specific reaction pathway.

Major Products Formed: The major products formed from these reactions include various siloxanes, chlorosilanes, and other silicon-containing compounds.

Scientific Research Applications

1,3-Dichlorotetramethyldisiloxane is extensively used in scientific research due to its unique properties. It is employed in the synthesis of other silicon-based compounds, as a reagent in organic synthesis, and as a precursor for the production of silicones. Additionally, it is used in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.

Comparison with Similar Compounds

1,3-Dichlorotetramethyldisiloxane is compared with other similar compounds, such as 1,3-dichlorodimethylsilane and tetramethyldisiloxane. While these compounds share similar chemical structures, this compound is unique in its ability to form stable siloxane bonds and its versatility in various chemical reactions.

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Properties

IUPAC Name

chloro-[chloro(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12Cl2OSi2/c1-8(2,5)7-9(3,4)6/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEXFOUCEOWRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O[Si](C)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062381
Record name Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-
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Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2401-73-2
Record name 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2401-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-1,1,3,3-tetramethyldisiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Dichlorotetramethyldisiloxane

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